

# Heptane-d16 (CAS Number: 33838-52-7): A Technical Guide

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## Compound of Interest

Compound Name: Heptane-d16

Cat. No.: B166354

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This in-depth technical guide provides comprehensive information on **Heptane-d16** (Perdeuteroheptane), a deuterated form of n-heptane. This document details its chemical and physical properties, safety information, and key applications in scientific research, with a focus on its role as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry (MS).


## Core Chemical and Physical Properties

**Heptane-d16** is a saturated aliphatic hydrocarbon where all 16 hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various analytical techniques.<sup>[1]</sup>

| Property          | Value   |
|-------------------|---|
| CAS Number        | 33838-52-7  |
| Linear Formula    | $\text{CD}_3(\text{CD}_2)_5\text{CD}_3$ <sup>[2][3]</sup> |
| Molecular Formula | $\text{C}_7\text{D}_{16}$ <sup>[4][5]</sup>               |
| Molecular Weight  | 116.30 g/mol  |
| Appearance        | Colorless liquid  |
| Odor              | Petroleum-like  |
| Density           | 0.794 g/mL at 25 °C                                       |
| Boiling Point     | 98 °C   |
| Melting Point     | -91 °C  |
| Flash Point       | -4.0 °C (closed cup)                                      |
| Refractive Index  | n <sub>20/D</sub> 1.3844                                  |
| Isotopic Purity   | Typically ≥99 atom % D                                    |
| Solubility        | Insoluble in water; soluble in organic solvents.          |

## Safety and Handling Information

**Heptane-d<sub>16</sub>** is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.

| Hazard Class        | GHS Pictograms  | Signal Word | Hazard Statements   | Precautionary Statements   |
|---------------------|---|-------------|---|--|
| Flammable Liquid 2  |  | Danger      | H225: Highly flammable liquid and vapor.                    | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.           |
| Aspiration Hazard 1 | Gesundheitsgefahr   | Danger      | H304: May be fatal if swallowed and enters airways.         | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. |
| Skin Irritation 2   | Ausrufezeichen  | Warning     | H315: Causes skin irritation.                               | P280: Wear protective gloves/protective clothing/eye protection/face protection.                               |
| STOT SE 3           | Ausrufezeichen  | Warning     | H336: May cause drowsiness or dizziness.                    | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.   |
| Aquatic Acute 1     | Umwelt  | Warning     | H400: Very toxic to aquatic life.                           | P273: Avoid release to the environment.  |
| Aquatic Chronic 1   | Umwelt  | Warning     | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.  |

## Applications in Scientific Research

The primary utility of **Heptane-d16** stems from its isotopic purity. The deuterium atoms have a different nuclear spin and magnetic moment from protons, making the solvent essentially "transparent" in  $^1\text{H}$  NMR spectroscopy.

1. **NMR Spectroscopy Solvent:** **Heptane-d16** is an ideal non-polar, aprotic solvent for NMR analysis of non-polar compounds. Its deuterated nature prevents interference from solvent protons, allowing for clear observation of the analyte's proton signals.
2. **Internal Standard for Mass Spectrometry:** In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), **Heptane-d16** can be used as an internal standard. Since it is chemically similar to its non-deuterated analog, it co-elutes and experiences similar ionization effects, but its different mass allows for separate detection. This helps to correct for variations in sample preparation and instrument response.
3. **Tracer Studies:** Deuterium-labeled compounds like **Heptane-d16** can be used as tracers in studies of chemical reactions and metabolic pathways.

## Experimental Protocols

### General Protocol for Using Heptane-d16 as an NMR Solvent

This protocol outlines the general steps for preparing a sample for  $^1\text{H}$  NMR spectroscopy using **Heptane-d16** as the solvent.

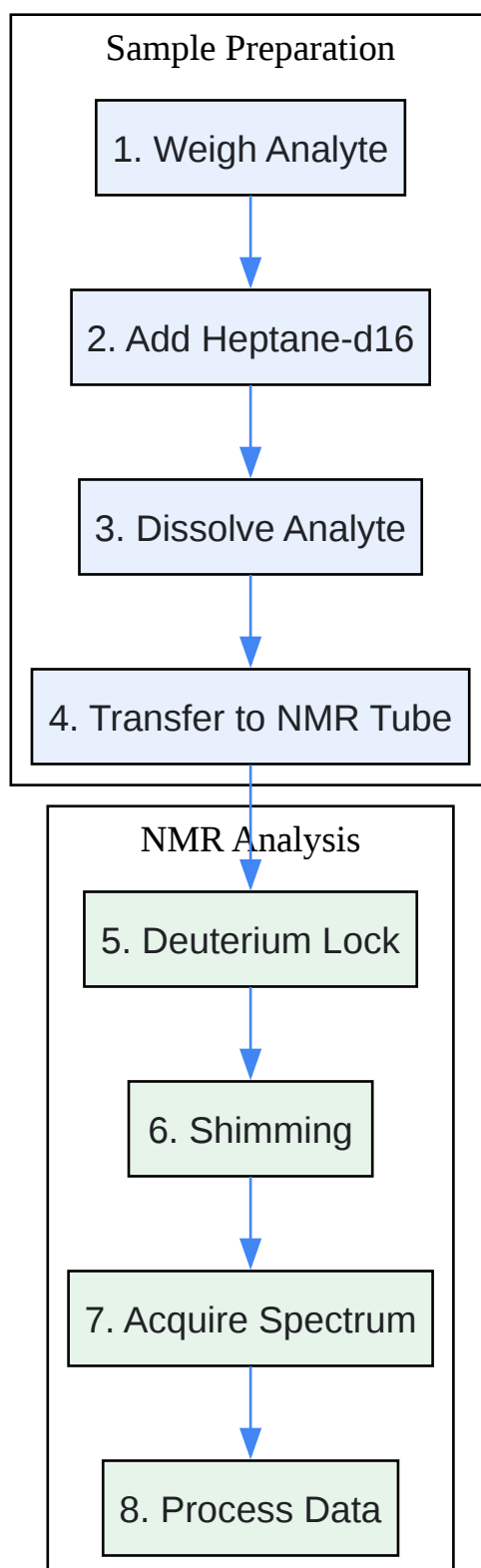
Materials:

- **Heptane-d16**
- Analyte (solid or liquid)
- High-quality 5 mm NMR tube and cap
- Vial for dissolution

- Pipette or syringe
- Vortex mixer or sonicator (optional)

Methodology:

- **Sample Weighing:** Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use 1-10  $\mu$ L.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of **Heptane-d16** to the vial containing the analyte.
- **Dissolution:** Gently swirl, vortex, or sonicate the vial to ensure the analyte is completely dissolved. The solution should be clear and free of particulate matter.
- **Transfer to NMR Tube:** Using a pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid particles.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the **Heptane-d16**, which stabilizes the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.



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Figure 1: Experimental workflow for NMR sample preparation and analysis using **Heptane-d16**.

# General Protocol for Using Heptane-d16 as an Internal Standard in GC-MS

This protocol describes a general workflow for quantitative analysis using **Heptane-d16** as an internal standard.

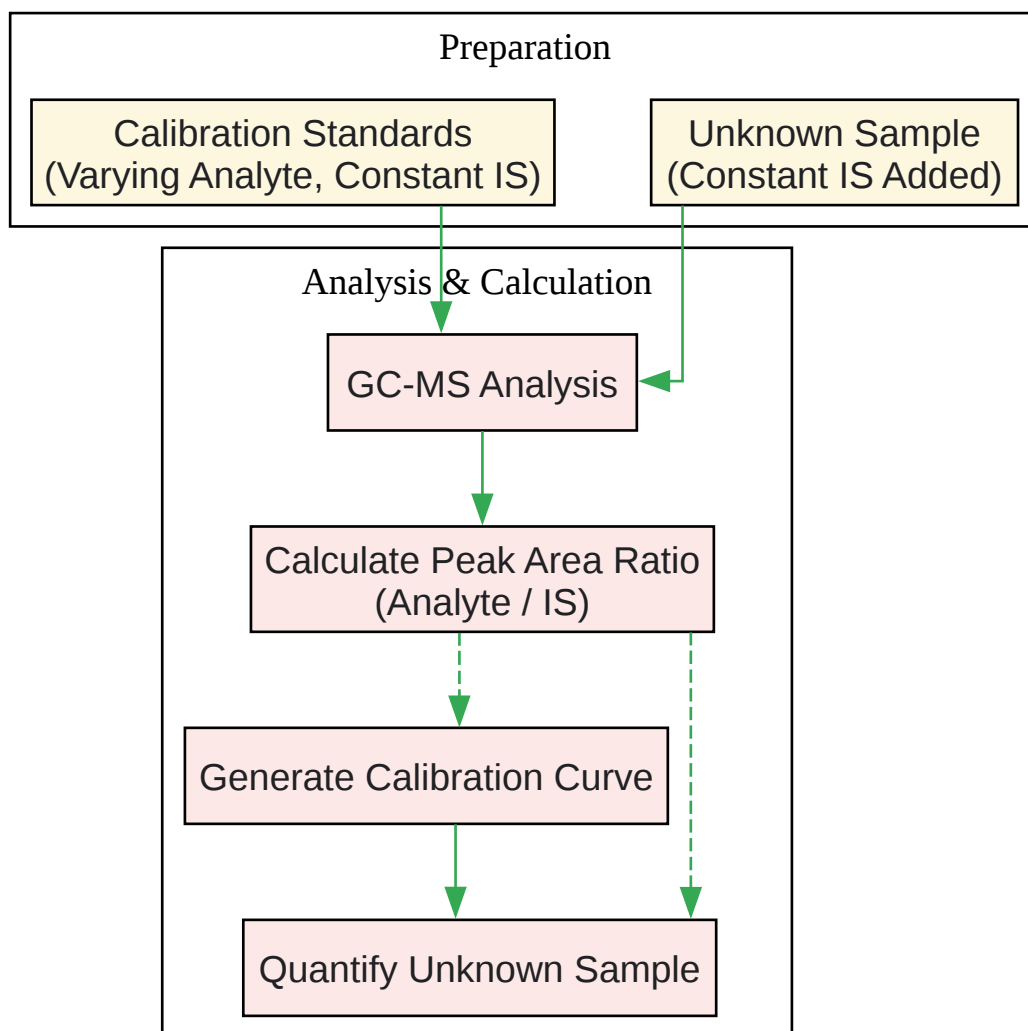
## Materials:

- **Heptane-d16** (Internal Standard, IS)
- Analyte of interest
- Solvent for sample and standard preparation
- GC-MS system

## Methodology:

- Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of **Heptane-d16** at known concentrations.
- Preparation of Calibration Standards: Create a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant, known concentration of the **Heptane-d16** internal standard stock solution to a series of vials.
- Preparation of Sample: To the unknown sample, add the same constant, known concentration of the **Heptane-d16** internal standard.
- GC-MS Analysis: Inject the calibration standards and the unknown sample into the GC-MS system.
- Data Analysis:
  - For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  - Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

- For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Determine the concentration of the analyte in the unknown sample by using the calibration curve.



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Figure 2: Logical workflow for quantitative analysis using an internal standard like **Heptane-d16**.

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